molecular formula C12H17NO4 B14162140 2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid

2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid

Cat. No.: B14162140
M. Wt: 239.27 g/mol
InChI Key: VOUNXUPUQUYGLI-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an amino group attached to the butyric acid backbone, along with a 2,4-dimethoxy-phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid can be compared with other similar compounds, such as:

  • 2-Amino-4-(3,4-dimethoxy-phenyl)-butyric acid
  • 2-Amino-4-(2,3-dimethoxy-phenyl)-butyric acid
  • 2-Amino-4-(2,5-dimethoxy-phenyl)-butyric acid

These compounds share similar structural features but differ in the position of the methoxy groups on the phenyl ring. The unique positioning of the methoxy groups in this compound may result in distinct chemical and biological properties, making it a compound of particular interest in research.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-amino-4-(2,4-dimethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-9-5-3-8(11(7-9)17-2)4-6-10(13)12(14)15/h3,5,7,10H,4,6,13H2,1-2H3,(H,14,15)

InChI Key

VOUNXUPUQUYGLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCC(C(=O)O)N)OC

Origin of Product

United States

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